
(Z)-3-methylcyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclooctene: is an organic compound with the molecular formula C₉H₁₆ . It is a derivative of cyclooctene, where a methyl group is attached to the third carbon of the cyclooctene ring. This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons containing one or more double bonds. The presence of the double bond in the ring structure imparts unique chemical properties to 3-methylcyclooctene, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclooctene can be synthesized through several methods, including:
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Hydroboration-Oxidation: This two-step process involves the addition of borane to the double bond of cyclooctene, followed by oxidation to introduce the methyl group at the desired position.
Industrial Production Methods: Industrial production of 3-methylcyclooctene typically involves large-scale olefin metathesis reactions due to their efficiency and the availability of robust catalysts. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclooctene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions can occur at the double bond, where halogens or other electrophiles add to the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Diols.
Reduction: 3-Methylcyclooctane.
Substitution: Halogenated cyclooctenes.
Scientific Research Applications
3-Methylcyclooctene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylcyclooctene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Comparison with Similar Compounds
Cyclooctene: The parent compound without the methyl group.
Cyclohexene: A smaller ring structure with similar reactivity.
Cyclododecene: A larger ring structure with different physical properties.
Uniqueness of 3-Methylcyclooctene:
- The presence of the methyl group at the third carbon position introduces steric hindrance, affecting the reactivity and selectivity of the compound in various reactions.
- Its unique ring size and substitution pattern make it a valuable compound for studying the effects of ring strain and substituent effects in cyclic alkenes .
Properties
IUPAC Name |
3-methylcyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
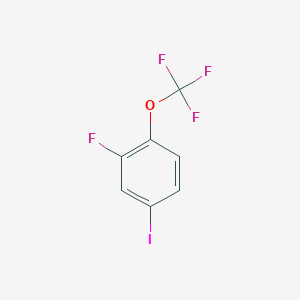
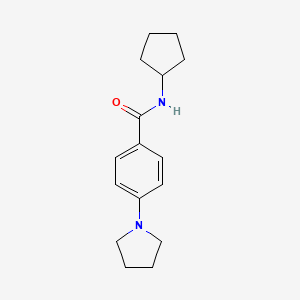
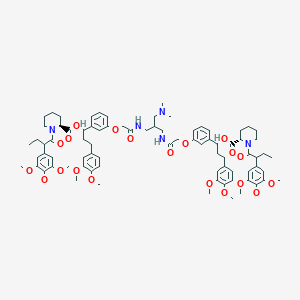
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

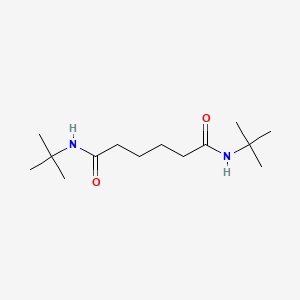

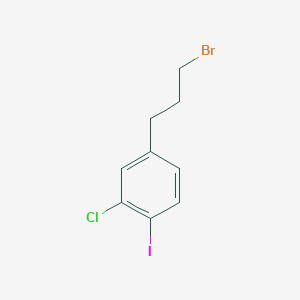
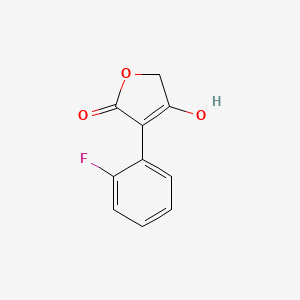
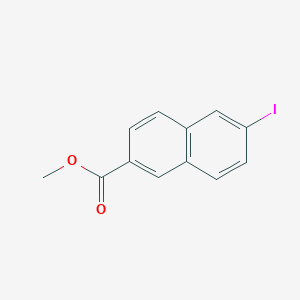

![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
